

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of α -Muurolene

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Compound of Interest

Compound Name: *alpha*-Muurolene

Cat. No.: B154526

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data of α -Muurolene, a sesquiterpene of significant interest in phytochemistry and drug discovery.

Chemical Structure and Stereochemistry

α -Muurolene is a carbobicyclic sesquiterpene with the molecular formula C₁₅H₂₄.^{[1][2]} Its structure is based on the cadinane skeleton and it exists as two enantiomers: (-)- α -muurolene and (+)- α -muurolene.

The IUPAC name for the naturally occurring (-)- α -muurolene is (1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene.^{[1][2]} Its enantiomer, (+)- α -muurolene, is systematically named (1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene.^{[3][4]} The stereochemistry of α -muurolene is defined by three chiral centers at positions C1, C4a, and C8a.

Stereochemical Descriptor	(-)- α -Muurolene	(+)- α -Muurolene
C1	S	R
C4a	S	R
C8a	R	S

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for α -muurolene is provided in the tables below.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₅ H ₂₄
Molecular Weight	204.35 g/mol [1] [3]
CAS Number	31983-22-9 (for α -muurolene), 10208-80-7 (for (-)- α -muurolene), 17627-24-6 (for (+)- α -muurolene) [1] [3] [5]
Appearance	Oily liquid
Boiling Point	271.54 °C (estimated) [6]
logP (o/w)	6.557 (estimated) [6]
Solubility	Soluble in alcohol; insoluble in water [6]

Spectroscopic Data

Solvent: Chloroform-d

Carbon Atom	Chemical Shift (δ , ppm)
1	51.5
2	27.5
3	31.0
4	134.0
4a	42.0
5	120.0
6	39.0
7	149.0
8	25.0
8a	44.0
9 (CH ₃ on C4)	20.0
10 (CH ₃ on C7)	21.0
11 (CH(CH ₃) ₂)	33.0
12, 13 (CH(CH ₃) ₂)	21.5, 16.5
14 (CH ₃ on C1)	Not Applicable
15 (CH ₃ on C7)	Not Applicable

(Data sourced from publicly available spectral databases and may require experimental verification for precise assignments.)[\[7\]](#)

The electron ionization mass spectrum of α -muurolene shows a molecular ion peak at m/z 204, with characteristic fragmentation peaks at m/z 161, 105, 93, and 81.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Isolation and Purification of α -Muurolene from *Vetiveria zizanioides*

The following is a representative protocol for the isolation and purification of α -muurolene from the essential oil of *Vetiveria zizanioides* roots.

3.1.1. Extraction of Essential Oil:

- Dried and powdered roots of *Vetiveria zizanioides* are subjected to hydrodistillation for 8 hours using a Clevenger-type apparatus.
- The collected essential oil is dried over anhydrous sodium sulfate and stored at 4°C in a sealed vial.

3.1.2. Chromatographic Separation:

- The crude essential oil is subjected to column chromatography on silica gel (60-120 mesh).
- The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Fractions are collected and monitored by thin-layer chromatography (TLC) using a vanillin-sulfuric acid spray reagent for visualization.
- Fractions containing compounds with similar R_f values to a standard of α -muurolene are pooled.
- Further purification is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure α -muurolene.^[8]

Structure Elucidation

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- The purified compound is analyzed by GC-MS to determine its purity and mass fragmentation pattern.
- A non-polar capillary column (e.g., HP-5MS) is typically used.

- The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to ensure separation of components.[9]
- The mass spectrum is compared with reference spectra in databases such as NIST for initial identification.[5]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

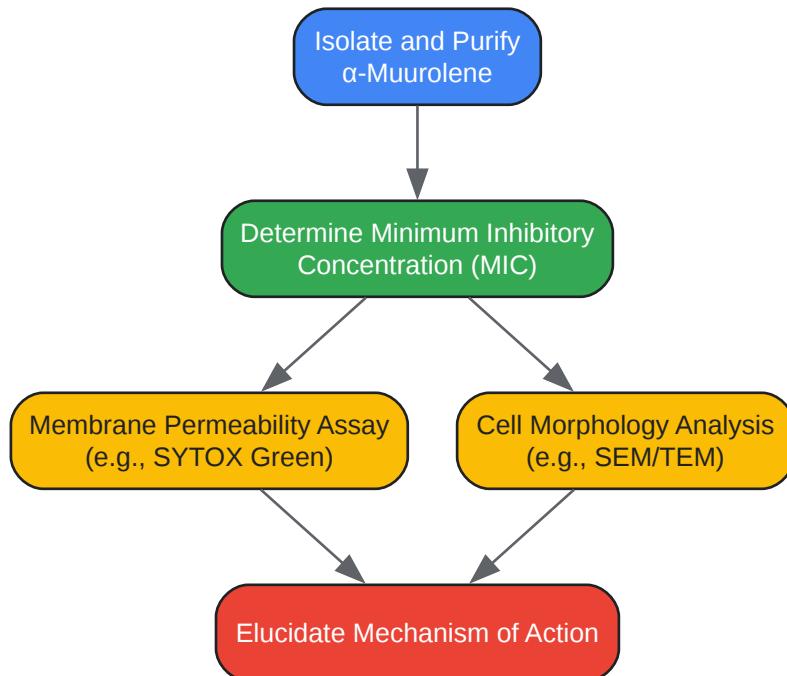
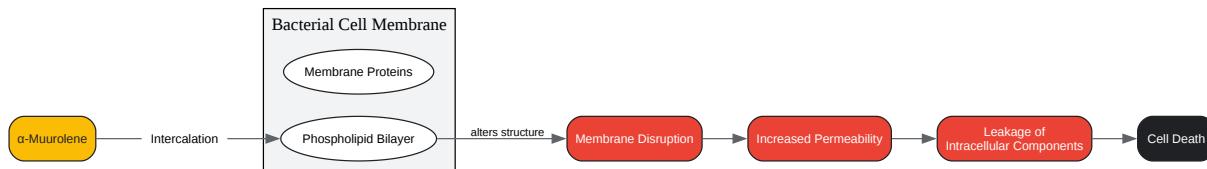
- ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra are recorded in a suitable deuterated solvent (e.g., CDCl_3).
- The chemical shifts, coupling constants, and correlation signals are used to definitively assign the proton and carbon signals and confirm the structure and stereochemistry of α -muurolene.

Biological Activity and Signaling Pathways

α -Muurolene has demonstrated notable antimicrobial activity.[10] The proposed mechanism of action involves the disruption of the bacterial cell membrane.

Antimicrobial Mechanism of Action

The lipophilic nature of α -muurolene allows it to intercalate into the phospholipid bilayer of the bacterial cell membrane. This disrupts the membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[10]



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